In Silico Binding Affinity: MHY1485 vs. PP242 at the mTOR ATP-Binding Domain
In a head-to-head in silico docking study using AutoDock 4.2 with a homology model of mTOR, MHY1485 exhibited a more favorable binding energy than PP242, a well-characterized ATP-competitive mTOR inhibitor. The binding energies were −7.55 kcal/mol for MHY1485 versus −7.28 kcal/mol for PP242, a difference of 0.27 kcal/mol [1]. This quantifies MHY1485's stronger predicted interaction with the mTOR ATP-binding pocket, despite functioning as an activator rather than an inhibitor—a paradoxical property that underlies its unique pharmacological profile.
| Evidence Dimension | In silico docking binding energy at mTOR ATP-binding domain |
|---|---|
| Target Compound Data | −7.55 kcal/mol |
| Comparator Or Baseline | PP242 (ATP-competitive mTOR inhibitor): −7.28 kcal/mol |
| Quantified Difference | 0.27 kcal/mol (3.7% more favorable for MHY1485) |
| Conditions | AutoDock 4.2; mTOR homology model built using SWISS-MODEL with PI3K 1E8X template; ATP-binding pocket defined by PI3K-ATP co-crystal active site residues |
Why This Matters
This demonstrates that MHY1485's mTOR engagement is thermodynamically competitive with established ATP-site ligands, supporting its selection as a target-engagement moiety in PROTAC design where binding affinity directly influences degradation efficiency.
- [1] Choi YJ, Park YJ, Park JY, et al. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion. PLOS ONE. 2012;7(8):e43418. (Binding energies: MHY1485 −7.55 kcal/mol, PP242 −7.28 kcal/mol) View Source
